molecular formula C10H8FNO2S B114605 Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate CAS No. 142363-99-3

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B114605
CAS RN: 142363-99-3
M. Wt: 225.24 g/mol
InChI Key: QPPUQPQQFRVVOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring, which is a five-membered ring made up of one sulfur atom, attached to a carboxylate group and an amino group .


Chemical Reactions Analysis

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors . The exact chemical reactions involving “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” would depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives, including Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios .

Anti-Inflammatory Applications

Thiophene-based compounds have been shown to have anti-inflammatory properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the development of new anti-inflammatory drugs.

Anti-Psychotic Applications

Thiophene derivatives have also been found to have anti-psychotic effects . This opens up the possibility of using Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate in the treatment of various psychiatric disorders.

Anti-Arrhythmic Applications

Thiophene-based compounds have been reported to have anti-arrhythmic properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of heart rhythm disorders.

Anti-Anxiety Applications

Thiophene derivatives have been found to have anti-anxiety effects . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of anxiety disorders.

Anti-Fungal Applications

Thiophene-based compounds have been reported to have anti-fungal properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of fungal infections.

Anti-Microbial Applications

Thiophene derivatives have been found to have anti-microbial effects . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of various microbial infections.

Anti-Cancer Applications

Thiophene-based compounds have been reported to have anti-cancer properties . This suggests that Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate could potentially be used in the treatment of various types of cancer.

Future Directions

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have shown promise in various fields, including medicinal chemistry and material science . They have been used in the synthesis of kinase inhibitors , suggesting potential applications in drug discovery and development. Future research could explore these applications further.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate are kinase enzymes . Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism. In particular, this compound has been used in the synthesis of inhibitors for LIMK1, MK2, and PIM kinases .

Mode of Action

This inhibition can lead to changes in cellular signaling pathways, potentially altering cell behavior .

Biochemical Pathways

The compound affects several biochemical pathways due to its inhibitory action on kinases. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell movement and structure . Similarly, the inhibition of MK2 and PIM kinases can affect various cellular processes, including cell growth and survival .

Pharmacokinetics

Its molecular weight of225.24 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it inhibits. For example, inhibiting LIMK1 can prevent the metastatic potential of tumor cells where LIMK is over-expressed . Therefore, the compound could potentially be used in the development of anti-cancer therapies.

properties

IUPAC Name

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPUQPQQFRVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442110
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

CAS RN

142363-99-3
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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